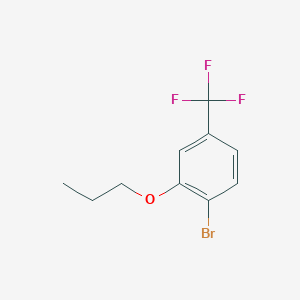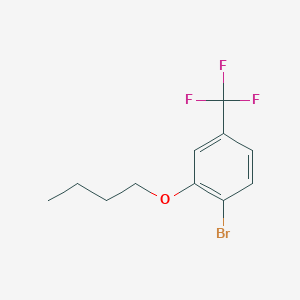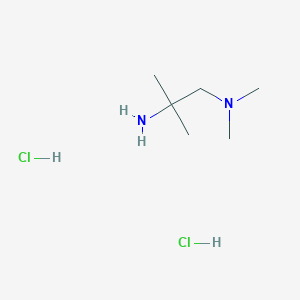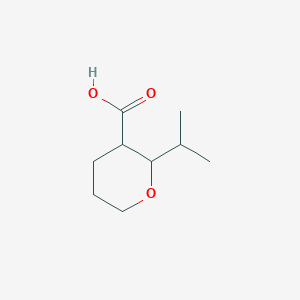
2-(Propan-2-yl)oxane-3-carboxylic acid
Übersicht
Beschreibung
“2-(Propan-2-yl)oxane-3-carboxylic acid” is a chemical compound with the CAS Number: 1462238-06-7 . It has a molecular weight of 172.22 . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular structure of “2-(Propan-2-yl)oxane-3-carboxylic acid” is represented by its formula C9H16O3 . The exact details of its molecular structure would require more specific information such as a detailed molecular diagram or a crystallographic study.Physical And Chemical Properties Analysis
“2-(Propan-2-yl)oxane-3-carboxylic acid” is an oil at room temperature . It has a molecular weight of 172.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
In chemical synthesis, carboxylic acids like 2-(Propan-2-yl)oxane-3-carboxylic acid and its derivatives could be involved in various chemical reactions and processes. For example, the carboxylation of aryl- and alkenylboronic esters with CO2 in the presence of a catalytic amount of certain compounds forms benzoic acid derivatives and unsaturated carboxylic acids, showcasing the importance of carboxylic acids in the synthesis of functionalized compounds (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Extraction and Separation Processes
Carboxylic acids are crucial in extraction and separation processes in chemical industries. The study and optimization of the reactive extraction of carboxylic acids, like propionic acid, provide insights into the design of efficient extraction processes, which could extend to similar carboxylic acids (Keshav, Wasewar, Chand, & Uslu, 2009).
Organic Synthesis and Material Science
2-(Propan-2-yl)oxane-3-carboxylic acid derivatives could also be critical in organic synthesis and material science. For instance, the synthesis of modified carbohydrates by conjugate addition of certain compounds to unsaturated ketones presents a method of creating modified molecules, potentially applicable to similar carboxylic acid derivatives (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).
Luminescent Properties of Complexes
Additionally, 2-(Propan-2-yl)oxane-3-carboxylic acid derivatives could be relevant in the study of luminescent properties of certain silver(I) complexes, where organic carboxylic acids are used as components, offering potential application in photophysics and material science (Wang, Li, Guo, & Wang, 2013).
Eigenschaften
IUPAC Name |
2-propan-2-yloxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h6-8H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWATFVBWAQZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
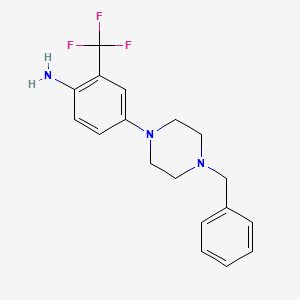
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
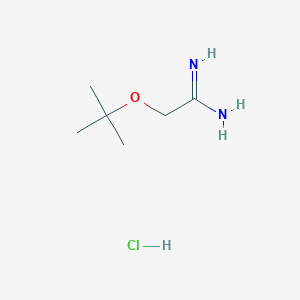
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)

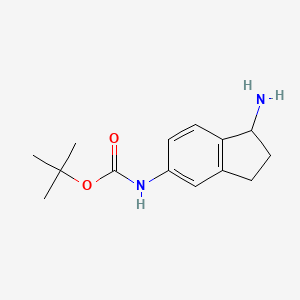
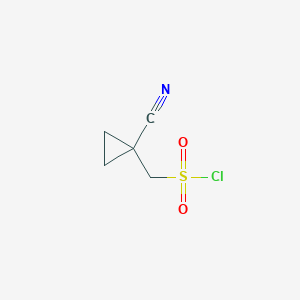
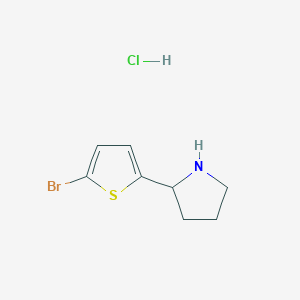
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
